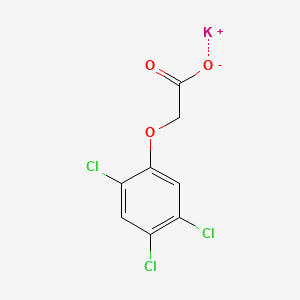
Potassium 2,4,5-trichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2,4,5-trichlorophenoxyacetate is a useful research compound. Its molecular formula is C8H4Cl3KO3 and its molecular weight is 293.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potassium 2,4,5-Trichlorophenoxyacetate Applications
This compound is a chemical compound with various applications, mainly in the agricultural and environmental sectors. Its primary use is as a selective herbicide, effective in controlling broadleaf weeds in agriculture . However, due to toxicity concerns, its use has been phased out in many countries .
Agricultural Herbicide
this compound is used as a herbicide to manage broadleaf weeds in various crops . By controlling weed growth, it reduces competition for resources, enhancing agricultural productivity .
Environmental Research
The compound is used in environmental research to study the fate and transport of chlorinated compounds . It helps researchers understand the impact of these compounds on ecosystems .
Toxicology Studies
this compound is utilized in toxicology research to evaluate the effects of chlorinated phenoxy compounds on human health and wildlife . These studies contribute to safety evaluations .
Analytical Chemistry
It is used as a standard in analytical methods for detecting and quantifying chlorinated phenoxy acids in environmental samples, ensuring the accurate monitoring of pollutants .
Phytotoxicity Testing
The compound is applied in laboratory settings to evaluate its phytotoxic effects on various plant species, aiding in the development of safer herbicides .
Due to the health hazards associated with 2,4,5-(Trichlorophenoxy) Acetic Acid, exposure can lead to various health issues . Short-term effects include irritation of the skin, eyes, nose, and throat, as well as symptoms like fatigue, headache, weakness, and nausea . High exposure can cause abnormal heart rhythms and may be fatal, while long-term exposure may result in liver damage and an acne-like rash .
Analyse Des Réactions Chimiques
Acid-Base Reactions
As a carboxylate salt, the compound reacts with strong acids to regenerate the parent 2,4,5-T acid:
C8H4Cl3KO3+HCl→C8H5Cl3O3+KCl
This reaction is reversible under alkaline conditions, forming water-soluble salts with other cations (e.g., amines, metals) .
Key Reactivity Notes:
-
pH Sensitivity: Stable in neutral to alkaline conditions but hydrolyzes in acidic media (pH < 4) .
-
Compatibility: Reacts with organic bases (e.g., triethylamine) to form stable amine salts, enhancing solubility in non-polar solvents .
Thermal Decomposition
Pyrolysis studies of 2,4,5-T derivatives reveal two primary pathways:
Thermal degradation is exacerbated by impurities (e.g., residual 2,4,5-trichlorophenol), which act as precursors for toxic dioxins .
Photolytic Degradation
Under UV light (λ = 254–365 nm), the compound undergoes photolysis in aqueous solutions:
Primary Pathway:
C8H4Cl3KO3hνC6H3Cl3O−+CO2+K+
The trichlorophenoxy radical further degrades to 3,5-dichlorocatechol and simpler chlorinated aliphatics .
Factors Influencing Rate:
-
pH: Faster degradation at pH > 9 due to hydroxide ion participation .
-
Humic Substances: Act as photosensitizers, accelerating breakdown by 40–60% .
Reactivity with Oxidizing Agents
The compound reacts with strong oxidizers (e.g., ozone, peroxides), leading to dechlorination and ring cleavage:
| Oxidizer | Products | Applications |
|---|---|---|
| Ozone (O₃) | Chloride ions, oxalic acid, CO₂ | Water treatment simulations |
| Hydrogen Peroxide (H₂O₂) | 2,4,5-Trichlorophenol, acetate fragments | Laboratory-scale detoxification |
Oxidation efficiency correlates with the number of chlorine substituents, with meta-positions being more resistant .
Microbial Metabolism
Pseudomonas and Sphingomonas strains metabolize the compound via:
-
Hydrolysis: Cleavage of the ether bond to form 2,4,5-trichlorophenol.
-
Reductive Dechlorination: Sequential removal of chlorine atoms to yield dichlorocatechols .
Key Metabolites:
Soil Interactions
-
Adsorption: High affinity for organic matter (Kₒc = 320–450 mL/g) .
-
Half-Life: 14–30 days in aerobic soils; prolonged in anaerobic conditions (>60 days) .
Analytical Detection Methods
Quantification relies on:
Propriétés
Numéro CAS |
37785-57-2 |
|---|---|
Formule moléculaire |
C8H4Cl3KO3 |
Poids moléculaire |
293.6 g/mol |
Nom IUPAC |
potassium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.K/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
Clé InChI |
LUDUIQAQFKIYND-UHFFFAOYSA-M |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[K+] |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[K+] |
Key on ui other cas no. |
37785-57-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















